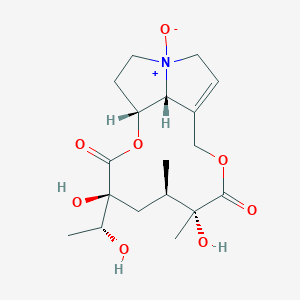
jacoline N-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Jacoline N-oxide is a pyrrolizidine alkaloid, a class of naturally occurring chemical compounds found in various plant species, particularly those in the genus Senecio. These compounds are known for their hepatotoxic and carcinogenic properties. This compound is the N-oxide derivative of jacoline, where the tertiary amino function has been oxidized to the corresponding N-oxide .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-oxides, including jacoline N-oxide, typically involves the oxidation of tertiary amines. Common reagents for this oxidation include sodium percarbonate, titanium silicalite (TS-1) with hydrogen peroxide, and sodium perborate in acetic acid . These reactions are generally carried out under mild conditions to achieve high yields.
Industrial Production Methods
Industrial production of N-oxides often employs continuous flow processes using packed-bed microreactors. This method is safer, greener, and more efficient compared to traditional batch reactors. For example, the use of TS-1 in a packed-bed microreactor with hydrogen peroxide in methanol as the solvent has been shown to produce various pyridine N-oxides in very good yields .
Chemical Reactions Analysis
Types of Reactions
Jacoline N-oxide undergoes several types of chemical reactions, including:
Oxidation: Conversion of tertiary amines to N-oxides.
Reduction: Reduction of N-oxides back to their corresponding amines.
Substitution: N-oxides can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Sodium percarbonate, titanium silicalite (TS-1) with hydrogen peroxide, sodium perborate in acetic acid.
Reduction: Various reducing agents, including hydrogenation catalysts.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions include the corresponding amines (from reduction) and substituted N-oxides (from nucleophilic substitution).
Scientific Research Applications
Jacoline N-oxide and other pyrrolizidine alkaloids have several scientific research applications:
Chemistry: Used as intermediates in the synthesis of more complex molecules.
Biology: Studied for their role in plant defense mechanisms against herbivores.
Mechanism of Action
Jacoline N-oxide exerts its effects through several molecular targets and pathways:
Comparison with Similar Compounds
Jacoline N-oxide is similar to other pyrrolizidine alkaloids, such as senecionine and jacobine. it is unique in its specific structure and the presence of the N-oxide functional group, which imparts different chemical properties and reactivity . Other similar compounds include:
- Senecionine N-oxide
- Jacobine N-oxide
- Retronecine N-oxide
These compounds share similar toxicological profiles but differ in their specific chemical structures and biological activities.
Properties
Molecular Formula |
C18H27NO8 |
|---|---|
Molecular Weight |
385.4 g/mol |
IUPAC Name |
(1R,4S,6R,7R,17R)-4,7-dihydroxy-4-[(1R)-1-hydroxyethyl]-6,7-dimethyl-14-oxido-2,9-dioxa-14-azoniatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione |
InChI |
InChI=1S/C18H27NO8/c1-10-8-18(24,11(2)20)16(22)27-13-5-7-19(25)6-4-12(14(13)19)9-26-15(21)17(10,3)23/h4,10-11,13-14,20,23-24H,5-9H2,1-3H3/t10-,11-,13-,14-,17-,18+,19?/m1/s1 |
InChI Key |
GIQXQZKTWHFVAB-YVLLADMLSA-N |
Isomeric SMILES |
C[C@@H]1C[C@@](C(=O)O[C@@H]2CC[N+]3([C@@H]2C(=CC3)COC(=O)[C@]1(C)O)[O-])([C@@H](C)O)O |
Canonical SMILES |
CC1CC(C(=O)OC2CC[N+]3(C2C(=CC3)COC(=O)C1(C)O)[O-])(C(C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


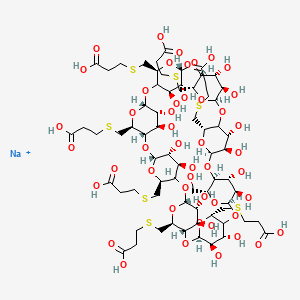
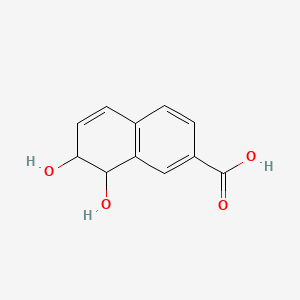
![4-Pentyl-2-(2-phenylpropan-2-yl)-2,3-dihydropyrrolo[3,4-b]indol-1(4H)-one](/img/structure/B13847470.png)
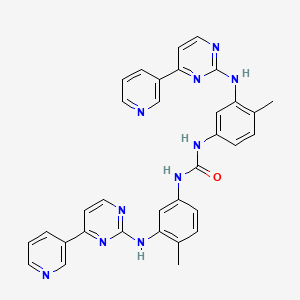
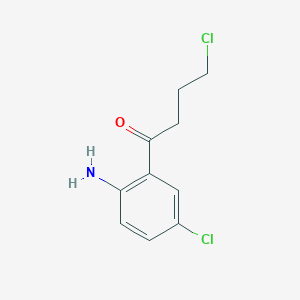
![4-(3H-[1,2,3]Triazolo[4,5-b]pyridin-3-yl)aniline](/img/structure/B13847480.png)
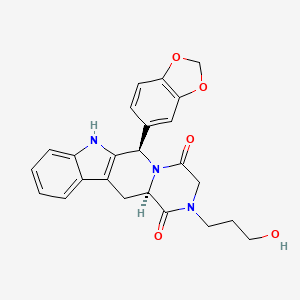

![1,2-bis[(Z)-(4-chloro-2,3,5,6-tetradeuteriophenyl)methylideneamino]guanidine](/img/structure/B13847502.png)
![2,3-Pentanedione 3-[(2,4-Dinitrophenyl)hydrazone]](/img/structure/B13847506.png)
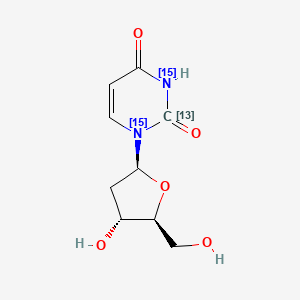
![2-(3H-pyrazolo[3,4-b]pyridin-3-yl)acetic acid](/img/structure/B13847546.png)
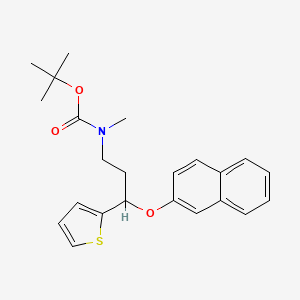
![3-[4-(2-Ethoxy-benzo-imidazol-1-ylmethyl)-biphenyl-2-yl]-4H-[1,2,4]oxadiazol-5-one](/img/structure/B13847549.png)
